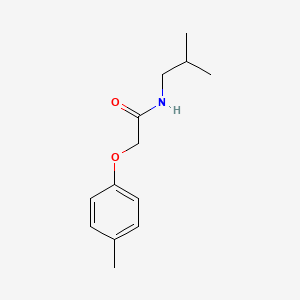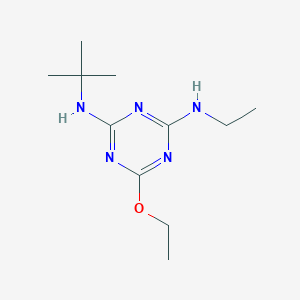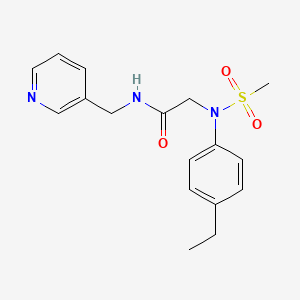
N-isobutyl-2-(4-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isobutyl-2-(4-methylphenoxy)acetamide, also known as ibutamoren, is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone from the pituitary gland. It has gained interest in the scientific community due to its potential applications in treating growth hormone deficiency, muscle wasting, and obesity. In
作用机制
Ibutamoren works by stimulating the release of growth hormone from the pituitary gland. It does this by binding to the ghrelin receptor, which is found in the hypothalamus and pituitary gland. Activation of the ghrelin receptor leads to an increase in growth hormone release. Ibutamoren also has a weak affinity for the growth hormone-releasing hormone receptor, which may contribute to its growth hormone-stimulating effects.
Biochemical and Physiological Effects:
Ibutamoren has a number of biochemical and physiological effects. It increases growth hormone levels, which leads to an increase in insulin-like growth factor 1 (IGF-1) levels. IGF-1 is important for promoting cell growth and division, as well as regulating glucose metabolism. Ibutamoren also increases lean body mass and bone density, which may be beneficial for elderly individuals. In addition, N-isobutyl-2-(4-methylphenoxy)acetamide improves insulin sensitivity and reduces visceral fat in obese individuals.
实验室实验的优点和局限性
One advantage of using N-isobutyl-2-(4-methylphenoxy)acetamide in lab experiments is that it can stimulate the release of growth hormone without the need for exogenous administration of growth hormone. This can be useful for studying the effects of growth hormone in different physiological and pathological conditions. However, one limitation of using N-isobutyl-2-(4-methylphenoxy)acetamide is that it may have off-target effects due to its weak affinity for other receptors, such as the serotonin receptor.
未来方向
There are several future directions for research on N-isobutyl-2-(4-methylphenoxy)acetamide. One area of interest is its potential applications in treating muscle wasting and sarcopenia. Studies have shown that N-isobutyl-2-(4-methylphenoxy)acetamide can increase lean body mass, which may be beneficial for individuals with muscle wasting conditions. Another area of interest is its potential applications in treating osteoporosis. Ibutamoren has been shown to improve bone density in elderly individuals, which may be useful for preventing or treating osteoporosis. Finally, there is interest in exploring the potential off-target effects of N-isobutyl-2-(4-methylphenoxy)acetamide, particularly its effects on the serotonin receptor.
合成方法
Ibutamoren is synthesized through a multistep process starting with 4-methylphenol. The first step involves the reaction of 4-methylphenol with chloroacetyl chloride to form 2-(4-methylphenoxy)acetyl chloride. The second step involves the reaction of 2-(4-methylphenoxy)acetyl chloride with isobutylamine to form N-isobutyl-2-(4-methylphenoxy)acetamide.
科学研究应用
Ibutamoren has been extensively studied for its potential applications in treating growth hormone deficiency, muscle wasting, and obesity. Studies have shown that N-isobutyl-2-(4-methylphenoxy)acetamide can increase growth hormone levels in both young and elderly individuals. It has also been shown to increase lean body mass and improve bone density in elderly individuals. In addition, N-isobutyl-2-(4-methylphenoxy)acetamide has been shown to improve insulin sensitivity and reduce visceral fat in obese individuals.
属性
IUPAC Name |
2-(4-methylphenoxy)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(2)8-14-13(15)9-16-12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWLTNBNFBVTNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenoxy)-N-(2-methylpropyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5876185.png)
![1-{[(4-methylbenzyl)thio]acetyl}piperidine](/img/structure/B5876191.png)
![2-[4-(4-ethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5876194.png)

![5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5876206.png)

![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane](/img/structure/B5876214.png)


![2-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B5876225.png)
![5-(2-ethoxybenzylidene)-3-[(2-ethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5876245.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5876260.png)

